molecular formula C19H30N2 B14568446 1,1'-[(4-Ethylphenyl)methylene]dipiperidine CAS No. 61456-47-1

1,1'-[(4-Ethylphenyl)methylene]dipiperidine

Cat. No.: B14568446
CAS No.: 61456-47-1
M. Wt: 286.5 g/mol
InChI Key: PDLZTZIVOMYFJO-UHFFFAOYSA-N
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Description

1,1’-[(4-Ethylphenyl)methylene]dipiperidine is an organic compound with the molecular formula C18H28N2 This compound features a piperidine ring structure, which is a common motif in many pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(4-Ethylphenyl)methylene]dipiperidine typically involves the reaction of piperidine with 4-ethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge between the piperidine rings and the ethylphenyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation and recrystallization are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[(4-Ethylphenyl)methylene]dipiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of 1,1’-[(4-Ethylphenyl)methylene]dipiperidine.

    Reduction: Reduced forms of the compound, such as dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1’-[(4-Ethylphenyl)methylene]dipiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-[(4-Ethylphenyl)methylene]dipiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1,1’-[1,4-Phenylenebis(methylene)]dipiperidine: Similar structure but lacks the ethyl group.

    1,1’-[Methylenebis(4,1-phenylene)]dipiperidine: Contains a methylene bridge but different substituents.

Uniqueness: 1,1’-[(4-Ethylphenyl)methylene]dipiperidine is unique due to the presence of the ethylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61456-47-1

Molecular Formula

C19H30N2

Molecular Weight

286.5 g/mol

IUPAC Name

1-[(4-ethylphenyl)-piperidin-1-ylmethyl]piperidine

InChI

InChI=1S/C19H30N2/c1-2-17-9-11-18(12-10-17)19(20-13-5-3-6-14-20)21-15-7-4-8-16-21/h9-12,19H,2-8,13-16H2,1H3

InChI Key

PDLZTZIVOMYFJO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(N2CCCCC2)N3CCCCC3

Origin of Product

United States

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